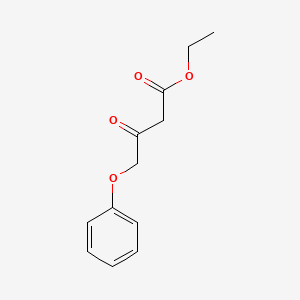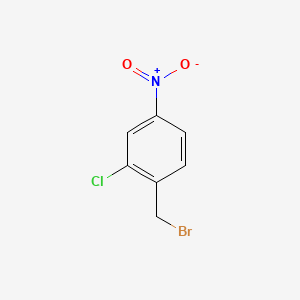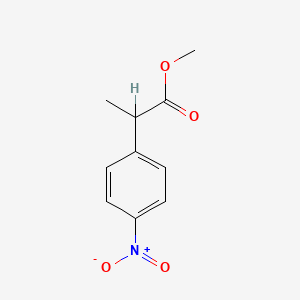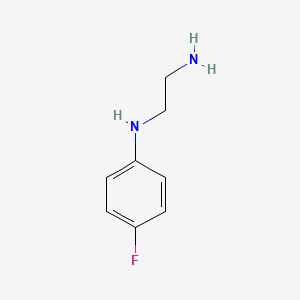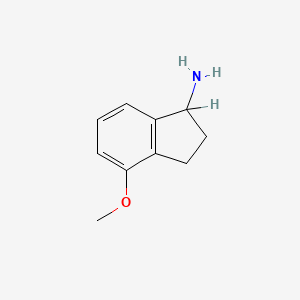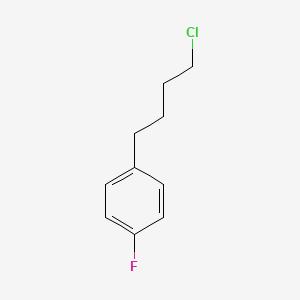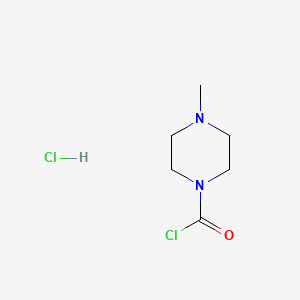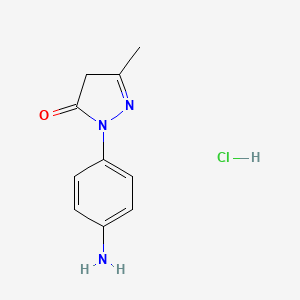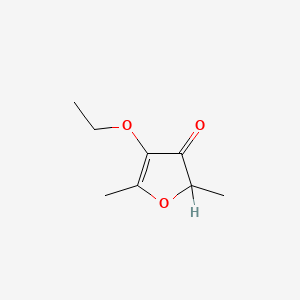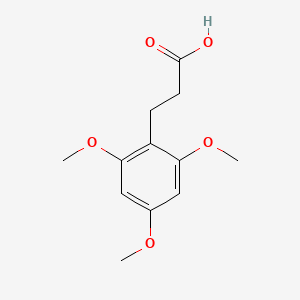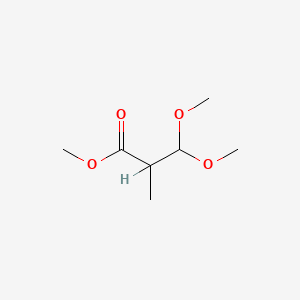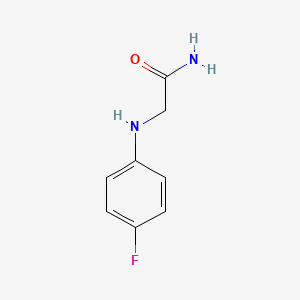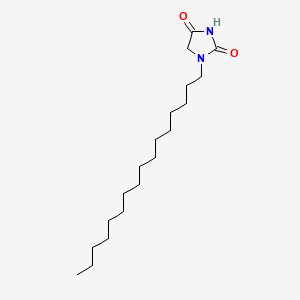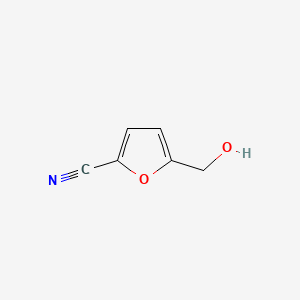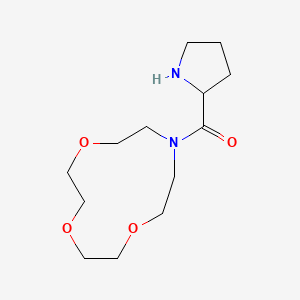
Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone" is a complex molecule that is not directly mentioned in the provided papers. However, the papers do discuss related pyrrolidine derivatives and their synthesis, which can provide insights into the synthesis and properties of similar compounds. Pyrrolidines are five-membered heterocyclic compounds containing a nitrogen atom, and they are important in medicinal chemistry due to their presence in many bioactive molecules .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the photochemical in-flow synthesis of 2,4-methanopyrrolidines involves an intramolecular photochemical [2 + 2]-cycloaddition of an acrylic acid derivative . Another approach for synthesizing diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones is through the oxidative cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) . These methods highlight the versatility of synthetic strategies that can be applied to the synthesis of complex pyrrolidine derivatives, potentially including the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The stereochemistry of these compounds is crucial, as it can significantly affect their biological activity. For example, the synthesis of enantiomerically pure pyrrolidines via 1,3-dipolar cycloadditions to sugar-derived enones demonstrates the importance of stereocontrol in obtaining compounds with defined configurations . This principle would also be relevant to the molecular structure analysis of "Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone".
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions. The reactivity of these compounds can be influenced by substituents on the pyrrolidine ring. For instance, organotin(IV) complexes of pyrrolidine derivatives exhibit significant antibacterial activities, suggesting that these compounds can form stable complexes with metals and potentially undergo further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The solubility in water and lipophilicity are two important properties, especially in the context of drug design. It has been shown that 2,4-methanopyrrolidines have higher solubility in water and lower lipophilicity than their pyrrolidine counterparts . These properties are critical for the pharmacokinetics and pharmacodynamics of potential drug candidates.
Wissenschaftliche Forschungsanwendungen
Organotin(IV) Complexes
Organotin(IV) complexes of derivatives of Pyrrolidin-2-yl-methanone exhibit significant antibacterial activities. These complexes, synthesized with compounds like (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, have been evaluated against various bacteria and fungi, showing potential as drugs (Singh, Singh, & Bhanuka, 2016).
Crystal Structure Analysis
Studies on the crystal structure of derivatives of Pyrrolidin-2-yl-methanone have been conducted. For instance, research on 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one provides insights into the geometry of the pyrrolidine ring in these compounds (Butcher, Bakare, & John, 2006).
Antimicrobial and Antioxidant Activity
Compounds synthesized through the reaction of 2-acetylpyridine and 2-formylpyridine, which include pyrrolidin-2-yl-methanone derivatives, show moderate antifungal activity. One of these compounds exhibits higher activity towards Cryptococcus neoformans than the commonly used Nistatin, indicating potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).
Dipeptidyl Peptidase IV Inhibition
A derivative of Pyrrolidin-2-yl-methanone, specifically (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, has been identified as a potent and selective dipeptidyl peptidase IV inhibitor, which is significant in the treatment of type 2 diabetes (Ammirati et al., 2009).
Sodium Channel Blocker and Anticonvulsant Agents
Novel derivatives of Pyrrolidin-2-yl-methanone have been synthesized as sodium channel blockers and anticonvulsant agents. These compounds, particularly effective in the maximal electroshock (MES) test, show potential as treatments for seizure disorders (Malik & Khan, 2014).
Pharmacokinetics in Diabetes Treatment
Research on the pharmacokinetics of a dipeptidyl peptidase IV inhibitor, a Pyrrolidin-2-yl-methanone derivative, in rats, dogs, and humans, provides valuable insights into its metabolism, excretion, and efficacy in treating type 2 diabetes (Sharma et al., 2012).
Eigenschaften
IUPAC Name |
pyrrolidin-2-yl(1,4,7-trioxa-10-azacyclododec-10-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c16-13(12-2-1-3-14-12)15-4-6-17-8-10-19-11-9-18-7-5-15/h12,14H,1-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPLGYMYBOLTPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCOCCOCCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389154 |
Source


|
| Record name | (Pyrrolidin-2-yl)(1,4,7-trioxa-10-azacyclododecan-10-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone | |
CAS RN |
436811-22-2 |
Source


|
| Record name | 2-Pyrrolidinyl-1,4,7-trioxa-10-azacyclododec-10-ylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436811-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Pyrrolidin-2-yl)(1,4,7-trioxa-10-azacyclododecan-10-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

